2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide

Description

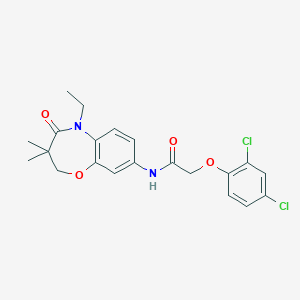

The compound 2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a structurally complex molecule featuring a benzoxazepin core fused with a dichlorophenoxy-acetamide moiety. Benzoxazepins are heterocyclic systems known for their conformational flexibility and pharmacological relevance, particularly in central nervous system (CNS) and anti-inflammatory targets . The ethyl and dimethyl substituents on the benzoxazepin ring may influence steric interactions and solubility.

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2N2O4/c1-4-25-16-7-6-14(10-18(16)29-12-21(2,3)20(25)27)24-19(26)11-28-17-8-5-13(22)9-15(17)23/h5-10H,4,11-12H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUDOLQRNBDVOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Benzoxazepin vs. Hexan/Oxazinan Cores

- Target Compound : The benzoxazepin core (a fused 7-membered oxazepine and benzene ring) provides rigidity and planar geometry, which may favor interactions with enzymes or receptors requiring flat binding surfaces.

- Compounds (e–o): These feature hexan chains (e.g., 1,6-diphenylhexan) or oxazinan cores (e.g., 1,3-oxazinan in compound h).

Pyrazol vs. Benzoxazepin Cores

- Compound: The pyrazol ring in 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a 5-membered aromatic system with two adjacent nitrogen atoms.

Substituent Effects

- Chlorine vs. Methyl Substituents: The 2,4-dichloro substitution in the target compound and ’s analog introduces strong electron-withdrawing effects, which may improve membrane permeability compared to the 2,6-dimethylphenoxy group in compounds. However, methyl groups () could reduce toxicity risks associated with halogenated aromatics .

Stereochemical Considerations

- Compounds : Several analogs (e.g., m, n, o) exhibit explicit stereochemistry (S/R configurations), which is critical for chiral recognition in biological systems. For example, compound m’s (R)-configuration at the butanamide chain may optimize binding to proteases or kinases .

- Target Compound : Stereochemical details are unspecified in the provided data, but the benzoxazepin’s tetrahydro configuration (2,3,4,5-tetrahydro) suggests a defined chair-like conformation that could restrict rotational freedom compared to flexible hexan chains .

Pharmacological Implications (Inferred from Structural Features)

The dichlorophenoxy group may target inflammatory pathways (e.g., COX-2 inhibition).

Analogs: The hexan/oxazinan cores and amino/hydroxy substituents in compounds e–g suggest protease inhibition (e.g., HIV-1 protease) or antibacterial activity.

Compound : The pyrazol-dichlorophenyl structure aligns with NSAID-like anti-inflammatory agents (e.g., celecoxib analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.